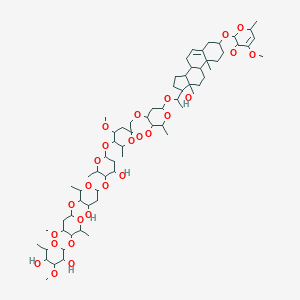
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Vue d'ensemble
Description
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: is a fluorescent compound widely used in various scientific research fields. It is known for its high solubility in organic solvents and its ability to emit fluorescence, making it a valuable tool in fluorescence-based assays .
Mécanisme D'action
Target of Action
It is commonly used as a fluorescence probe, indicating its interaction with light and its ability to emit fluorescence when excited .
Mode of Action
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent compound. When excited by light at a specific wavelength (λex 460 nm), it emits light at a different wavelength (λem 510 nm) in a 0.1 M Tris pH 8.0 environment . This property makes it useful in various biochemical assays and research.
Pharmacokinetics
It is known to be soluble in dmf, dmso, and methanol , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fluorescent properties. It can be used to mark or track certain molecules or cells, providing valuable information in various research contexts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its fluorescence properties are observed in a 0.1 M Tris pH 8.0 environment . Additionally, it should be stored at a temperature of 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the esterification of pyrene-1,3,6-trisulfonic acid with dodecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with different functional groups .
Applications De Recherche Scientifique
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Biology: The compound is employed in biological studies to label and track biomolecules, such as proteins and nucleic acids, due to its strong fluorescence properties.
Medicine: In medical research, it is used in diagnostic assays to detect disease markers or monitor biological processes.
Comparaison Avec Des Composés Similaires
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
Comparison: Compared to these similar compounds, 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt has a longer alkyl chain (dodecanoyl group), which can influence its solubility and interaction with other molecules. This unique structure makes it particularly useful in applications where longer alkyl chains are advantageous .
Propriétés
IUPAC Name |
trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXUITXLZMPDSZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555894 | |
| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-85-4 | |
| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




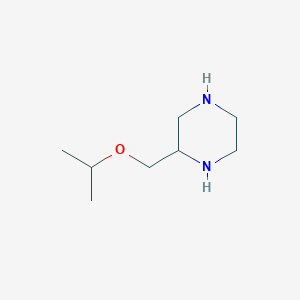


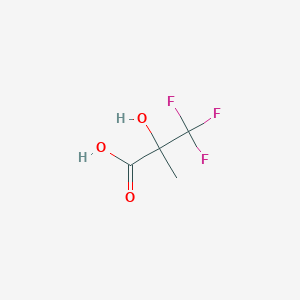
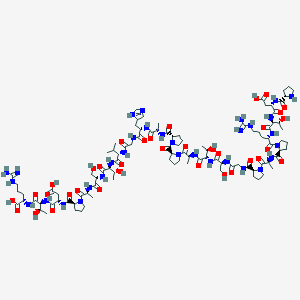

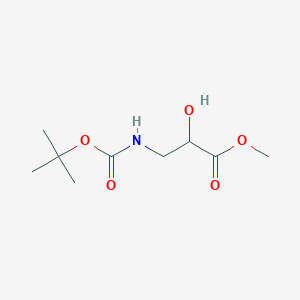
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
